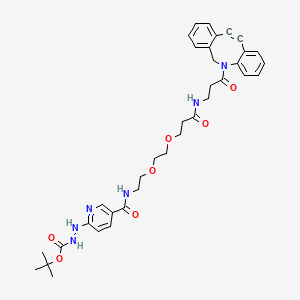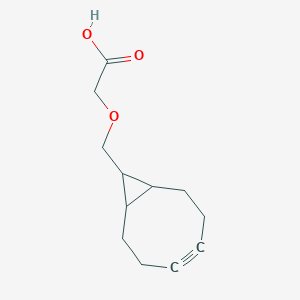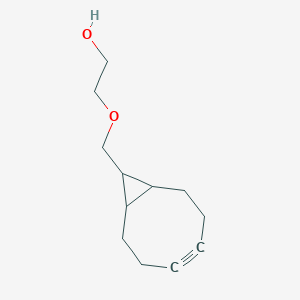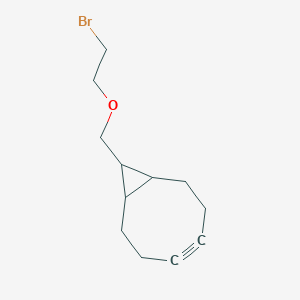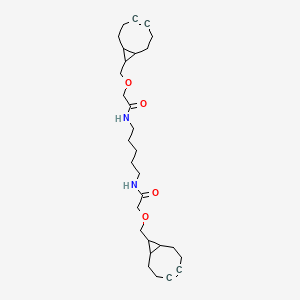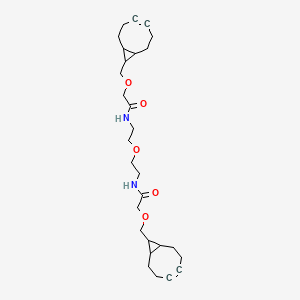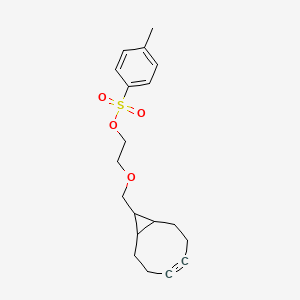
BCN-PEG1-OTs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG1-OTs, or Bicyclo[6.1.0]nonyne-Polyethylene Glycol 1-Otosylate, is a versatile reagent widely used in bioconjugation chemistry. It contains a BCN group that can selectively react with azides in a bioorthogonal "click" reaction, and a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility of modified molecules. The tosyl (OTs) functional group provides a leaving group for reactions.
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: This method involves solvent-free reactions using high-speed vibration milling, which is efficient and environmentally friendly.
Cationic Ring-Opening Polymerization: BCN-OTs can be used as an initiator for the polymerization of 2-ethyl-2-oxazoline, yielding BCN-functional poly(2-ethyl-2-oxazoline) with high chain end fidelity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves scaling up the mechanochemical synthesis method, ensuring high purity and consistency.
Custom Synthesis: Companies like AxisPharm offer custom synthesis services for this compound, catering to specific research and development needs.
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound undergoes SPAAC with azides to form stable triazole linkages.
Substitution Reactions: The OTs group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Azides: Common azides used include organic azides and azide-functionalized biomolecules.
Conditions: Reactions typically occur at room temperature without the need for a catalyst.
Major Products Formed:
Triazole Linkages: The primary product is a triazole-linked conjugate, which is stable and biocompatible.
Polymer Conjugates: BCN-functional polymers can be synthesized for various applications.
科学研究应用
BCN-PEG1-OTs is extensively used in:
Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.
Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.
Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.
Materials Science: It is used in the development of functional materials with specific properties.
Mechanism:
Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.
Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.
相似化合物的比较
BCN-PEG2-OTs: Similar to BCN-PEG1-OTs but with a longer PEG linker, providing different solubility and biocompatibility properties.
BCN-PEG-Maleimide: Contains a maleimide group for conjugation to thiol-containing biomolecules.
BCN-PEG-Biotin: Conjugates biotin to biomolecules for affinity-based applications.
Uniqueness:
This compound: is unique in its combination of a BCN group and a PEG linker, making it highly versatile for bioconjugation and drug delivery applications.
属性
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZCXNACUTRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
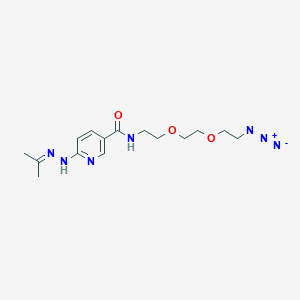
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
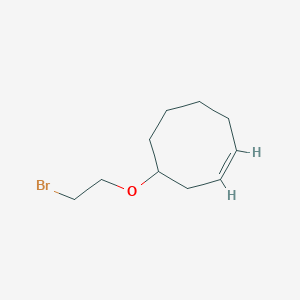
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
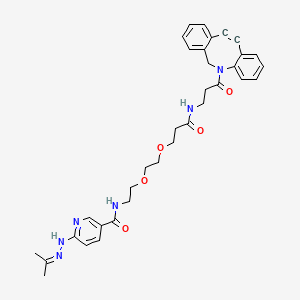
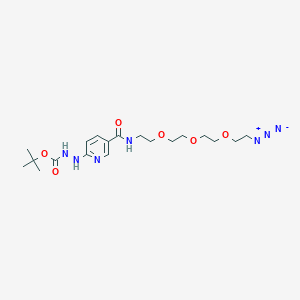
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
